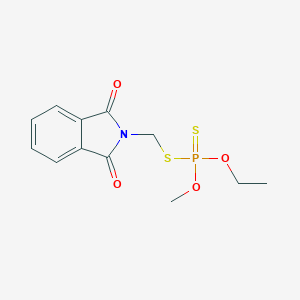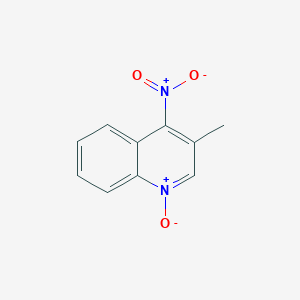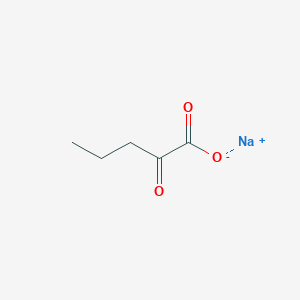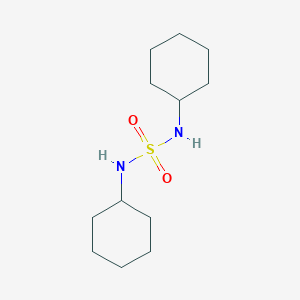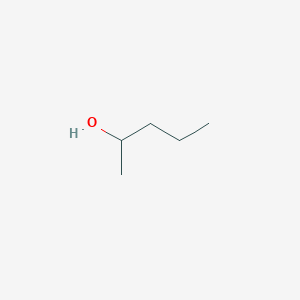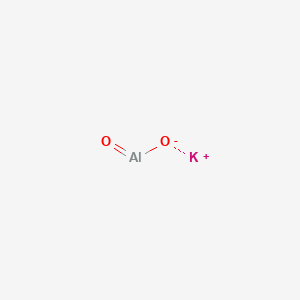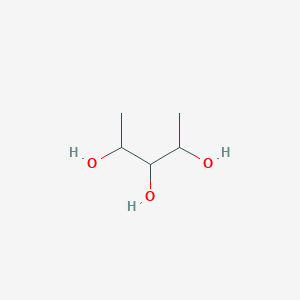
Dimethoxytin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxytin, also known as this compound chloride, is a chemical compound that is widely used in laboratory experiments. It is a colorless, water-soluble, non-flammable solid. It is a powerful oxidizing agent and is used in organic synthesis for the preparation of a variety of compounds. It is also used as a reagent in chemical reactions. This compound is a versatile reagent and has many applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthese von Dimethylcarbonat aus CO2
Dimethoxytin: Verbindungen wurden auf ihr Potenzial zur Katalyse der Synthese von Dimethylcarbonat (DMC) aus CO2 und Methanol untersucht . Dieser Prozess ist von industriellem Interesse aufgrund der Anwendungen von DMC als grünes Lösungsmittel und Zwischenprodukt in der organischen Synthese. Der Reaktionsmechanismus wurde unter Verwendung von Density Functional Theory (DFT)-Modellierung untersucht, um den Alkylierungsschritt zu verstehen, der für die Effizienz der Synthese entscheidend ist .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2
Mode of Action
It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of dimethyl carbonate . This compound plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling
Result of Action
It is known to play a role in the synthesis of dimethyl carbonate
Biochemische Analyse
Biochemical Properties
It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process
Cellular Effects
Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway
Molecular Mechanism
It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway
Metabolic Pathways
Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dimethoxytin can be achieved through the reaction of Tin (IV) chloride with methanol in the presence of hydrochloric acid.", "Starting Materials": [ "Tin (IV) chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add Tin (IV) chloride to a round bottom flask.", "Step 2: Add methanol to the flask and stir the mixture.", "Step 3: Add hydrochloric acid to the mixture and stir for several hours.", "Step 4: Filter the mixture to obtain Dimethoxytin as a white solid." ] } | |
CAS-Nummer |
14794-99-1 |
Molekularformel |
C2H6O2Sn |
Molekulargewicht |
180.78 g/mol |
IUPAC-Name |
methanolate;tin(2+) |
InChI |
InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |
InChI-Schlüssel |
UISUQHKSYTZXSF-UHFFFAOYSA-N |
SMILES |
CO[Sn]OC |
Kanonische SMILES |
C[O-].C[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?
A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric this compound(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric this compound(IV) in catalyzing DMC formation. The regeneration of the active this compound(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.
Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?
A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)

